N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a hydroxyethyl backbone substituted with both furan-2-yl and furan-3-yl moieties and a 2-(trifluoromethyl)benzamide group. The compound’s dual furan substituents and hydroxyethyl backbone may influence its electronic properties, solubility, and steric interactions compared to simpler benzamide derivatives.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-9-25-10-12)15-6-3-8-26-15/h1-10,24H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFUXQBEGGEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features two furan rings connected to a hydroxyethyl group and a trifluoromethylbenzamide moiety. Its molecular formula is , with a molecular weight of approximately 335.27 g/mol. The presence of the furan rings allows for π-π interactions, while the trifluoromethyl group enhances lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃N₁O₃ |
| Molecular Weight | 335.27 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Furan Derivatives : Starting with furan and appropriate aldehydes or ketones.
- Hydroxyethylation : Introducing the hydroxyethyl group through nucleophilic substitution.
- Benzamide Formation : Coupling with trifluoromethylbenzoyl chloride under basic conditions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of furan-based compounds have shown IC50 values in the micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The dual action of furan rings in disrupting cellular processes and the amide functionality in modulating enzyme activity contribute to this effect .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through in vitro assays measuring cytokine release from immune cells. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may also exert similar effects .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated the compound's effect on A549 cell lines, revealing an IC50 value of approximately 25 µM, indicating moderate potency against lung cancer cells.
- The mechanism was attributed to apoptosis induction via mitochondrial pathways.
-
Case Study on Anti-inflammatory Effects :
- In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups.
- Histological analysis showed decreased leukocyte infiltration in treated tissues, supporting its anti-inflammatory potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Furan Rings : Essential for biological interaction due to their ability to participate in π-π stacking and hydrogen bonding.
- Hydroxyethyl Group : Enhances solubility and bioavailability.
- Trifluoromethyl Group : Increases lipophilicity, improving membrane permeability.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated from IUPAC name; †Estimated based on formula.
Key Observations:
- Furan vs. Thiophene Substitution : Replacing one furan with thiophene (as in ) introduces sulfur, which may enhance metabolic stability or alter electronic properties.
- Trifluoromethyl vs.
Physicochemical Properties
- Solubility and Lipophilicity : The hydroxyethyl group may improve aqueous solubility compared to methylpropyl () or pyrazine-linked () analogs.
- Electronic Effects : Dual furan rings could enhance π-π stacking interactions, while the trifluoromethyl group contributes electron-withdrawing effects, influencing reactivity in synthetic applications ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
